molecular formula C25H24ClN7O3S B14112578 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

Cat. No.: B14112578
M. Wt: 538.0 g/mol
InChI Key: WHXSGIZEHXLRNZ-UHFFFAOYSA-N
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Description

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines elements of benzoxazole, piperazine, and purine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring, the introduction of the piperazine moiety, and the final coupling with the purine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzoxazole or piperazine rings.

Scientific Research Applications

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

Compared to similar compounds, 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione stands out due to its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H24ClN7O3S

Molecular Weight

538.0 g/mol

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H24ClN7O3S/c1-30-21-20(22(34)29-24(30)35)33(13-14-37-25-27-18-7-2-3-8-19(18)36-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35)

InChI Key

WHXSGIZEHXLRNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5

Origin of Product

United States

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